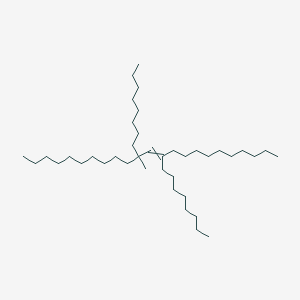
13-Methyl-11,13-dioctyltricos-11-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Methyl-11,13-dioctyltricos-11-ene is a complex organic compound characterized by its long carbon chain and multiple functional groups. This compound is part of a class of chemicals known as alkenes, which contain at least one carbon-carbon double bond. The presence of the double bond in this compound makes it reactive and suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-11,13-dioctyltricos-11-ene typically involves the use of alkenes and other organic reagents. One common method is the ene reaction, where an alkene with an allylic hydrogen reacts with a compound containing a multiple bond (enophile) to form a new sigma bond with migration of the ene double bond and a 1,5 hydrogen shift . This reaction often requires high temperatures and can be catalyzed by Lewis acids to improve yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
13-Methyl-11,13-dioctyltricos-11-ene can undergo various types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bond to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkenes
Applications De Recherche Scientifique
13-Methyl-11,13-dioctyltricos-11-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 13-Methyl-11,13-dioctyltricos-11-ene involves its reactivity due to the presence of the double bond. This compound can participate in pericyclic reactions, such as the ene reaction, where the double bond undergoes a concerted shift to form new bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
13-Methyl-11,13-dioctyltricosane: A similar compound without the double bond, making it less reactive.
13-Methyloxacyclotetradecane-2,11-dione: Another related compound with different functional groups and reactivity.
Uniqueness
13-Methyl-11,13-dioctyltricos-11-ene is unique due to its specific structure, which includes a double bond and long alkyl chains. This combination of features makes it highly versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
61214-73-1 |
|---|---|
Formule moléculaire |
C40H80 |
Poids moléculaire |
561.1 g/mol |
Nom IUPAC |
13-methyl-11,13-dioctyltricos-11-ene |
InChI |
InChI=1S/C40H80/c1-6-10-14-18-22-24-27-31-35-39(34-30-26-20-16-12-8-3)38-40(5,36-32-28-21-17-13-9-4)37-33-29-25-23-19-15-11-7-2/h38H,6-37H2,1-5H3 |
Clé InChI |
ZRXQNHZUDXMRES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=CC(C)(CCCCCCCC)CCCCCCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
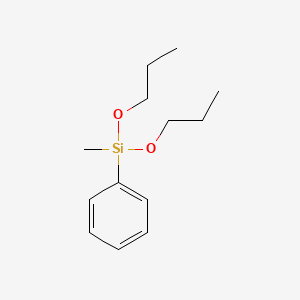
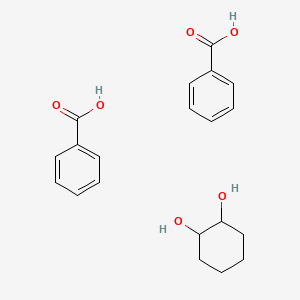
![(2S)-2-amino-4-[(4-bromophenyl)methoxy]-4-oxobutanoate](/img/structure/B14600858.png)
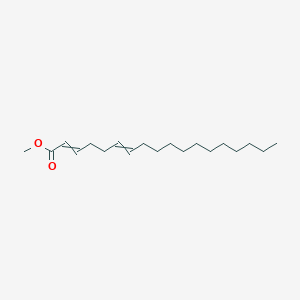
![4-[(3,4-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600864.png)
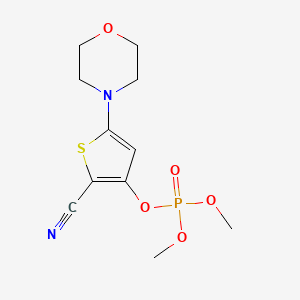
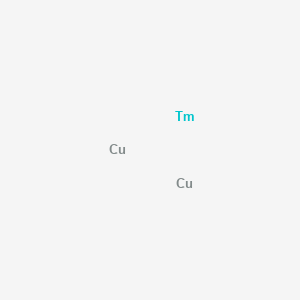
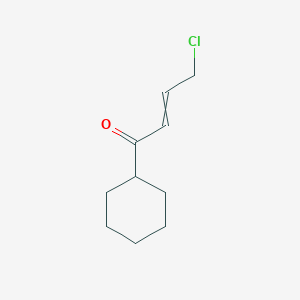
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)
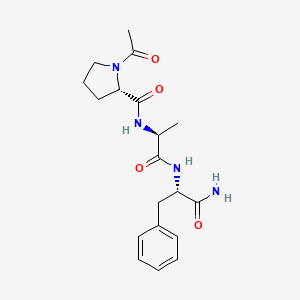
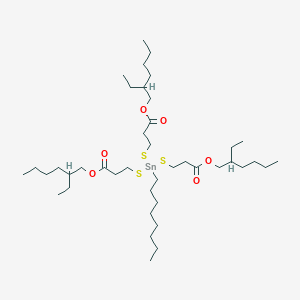

![4-[(4-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600906.png)
